Sodium Glycididazole

Description

Properties

IUPAC Name |

sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O10.Na/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33;/h7-8H,3-6,9-11H2,1-2H3,(H,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYUJENICVGSJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)CN(CC(=O)[O-])CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N7NaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432742 | |

| Record name | Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173357-17-0 | |

| Record name | Sodium glycididazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173357170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM GLYCIDIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YV419FIJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sodium Glycididazole: A Technical Guide to a Potent Radiosensitizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Glycididazole, a nitroimidazole compound, has emerged as a significant agent in oncology, primarily for its role as a radiosensitizer. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and the experimental methodologies used to evaluate its efficacy. By enhancing the cytotoxic effects of ionizing radiation on hypoxic tumor cells, this compound offers a promising avenue to improve the therapeutic outcomes of radiotherapy. This document consolidates key quantitative data, details experimental protocols, and visualizes its primary signaling pathway to serve as a vital resource for professionals in drug development and cancer research.

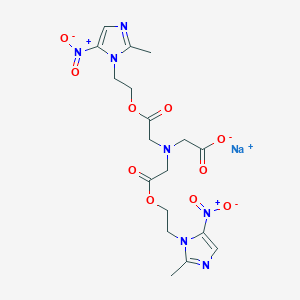

Chemical Structure and Properties

This compound is the sodium salt of Glycididazole. Its chemical identity is well-defined by its structural formula and systematic nomenclature.

Chemical Formula: C₁₈H₂₂N₇NaO₁₀[1]

IUPAC Name: sodium 2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetate[1]

Molecular Weight: 519.4 g/mol [1]

2D Structure:

Caption: 2D Chemical Structure of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂N₇NaO₁₀ | [1] |

| IUPAC Name | sodium 2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetate | [1] |

| Molecular Weight | 519.4 g/mol | [1] |

| CAS Number | 173357-17-0 | [1] |

Synthesis and Spectroscopic Characterization

Synthesis

A patented method for the synthesis of the precursor 2-methyl-5-nitroimidazole-1-ethanol involves reacting 2-methyl-5-nitroimidazole (B138375) with ethylene (B1197577) oxide in the presence of formic acid and sulfuric acid. This reaction is carried out at an elevated temperature, followed by neutralization with sodium hydroxide (B78521) to precipitate the product. Subsequent purification yields the desired intermediate. The final assembly of this compound would then proceed by reacting this intermediate with a protected iminodiacetic acid derivative, followed by deprotection and salt formation.

Spectroscopic Characterization

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not publicly available. However, based on its known structure, the following spectral characteristics would be anticipated:

-

¹H NMR: The spectrum would be complex, showing signals corresponding to the methyl protons on the imidazole (B134444) ring, the methylene (B1212753) protons of the ethoxy and acetate (B1210297) groups, and the protons on the imidazole ring itself. The chemical shifts would be influenced by the electron-withdrawing nitro group and the ester and amine functionalities.

-

¹³C NMR: The carbon spectrum would display distinct resonances for the methyl carbon, the various methylene carbons in the side chains, the carbons of the imidazole ring (with the carbon bearing the nitro group being significantly downfield), and the carbonyl carbons of the ester and carboxylate groups.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the nitro group (N-O stretching), the ester carbonyl group (C=O stretching), and the C-O and C-N bonds within the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition of the compound. Fragmentation patterns would likely involve cleavage of the ester linkages and the side chains from the imidazole rings.

Mechanism of Action: Radiosensitization of Hypoxic Tumor Cells

This compound functions as a radiosensitizer, a compound that enhances the effectiveness of radiation therapy. Its mechanism is particularly targeted towards hypoxic (low oxygen) tumor cells, which are notoriously resistant to radiation.

The core of its action lies in the bioreduction of its nitroimidazole moiety. In the low-oxygen environment of a tumor, the nitro group undergoes a series of one-electron reductions, leading to the formation of highly reactive radical anions. These reactive species can then interact with and damage critical cellular macromolecules, most importantly, DNA. This drug-induced damage, when combined with the DNA damage caused by ionizing radiation, overwhelms the cell's repair mechanisms, leading to cell death.

A key signaling pathway implicated in the action of this compound is the Ataxia-Telangiectasia Mutated (ATM) pathway, a central regulator of the DNA damage response. Studies have shown that in combination with radiation, this compound downregulates the expression of key proteins in this pathway, including ATM, p-ATM (the activated form), CHK2, and p53. Concurrently, it upregulates the expression of MDM2 and Cdk2. By inhibiting this crucial DNA repair pathway, this compound prevents cancer cells from effectively repairing the radiation-induced DNA damage, thereby enhancing the lethal effects of the treatment.

Caption: ATM Signaling Pathway Downregulation by this compound.

Experimental Protocols

The evaluation of this compound's radiosensitizing effects involves a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

In Vitro Radiosensitization: Clonogenic Survival Assay

This assay is the gold standard for assessing the effect of a radiosensitizer on the reproductive viability of cancer cells after irradiation.

Objective: To determine the ability of single cells to proliferate and form colonies after treatment with this compound and/or radiation.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., laryngeal cancer Hep-2, or nasopharyngeal carcinoma CNE-2) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are harvested, counted, and seeded into 6-well plates at a density that will yield approximately 50-150 colonies per well after treatment. The seeding density will vary depending on the radiation dose.

-

Drug Treatment: After allowing the cells to attach overnight, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 3, 5 mM) or a vehicle control. Cells are incubated with the drug for a specified period (e.g., 1 hour) before irradiation.[2]

-

Irradiation: The plates are then irradiated with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy) using a linear accelerator.[2]

-

Colony Formation: Following irradiation, the drug-containing medium is removed, and the cells are washed and incubated in fresh, drug-free medium for 7-14 days to allow for colony formation.

-

Staining and Counting: The colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. The data is fitted to a linear-quadratic model to generate cell survival curves. The sensitizer (B1316253) enhancement ratio (SER) is then calculated to quantify the radiosensitizing effect.

Caption: Workflow for a Clonogenic Survival Assay.

Assessment of Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To evaluate the direct cytotoxic effect of this compound and its ability to enhance radiation-induced cell death.

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound, with or without subsequent irradiation at a fixed dose (e.g., 4 Gy).[2]

-

Incubation: The plates are incubated for a period of 24-72 hours post-treatment.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is expressed as a percentage relative to the untreated control group.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Radiosensitizing Effect of this compound on Nasopharyngeal Carcinoma (NPC) Cells [2]

| Cell Line | Treatment | Surviving Fraction at 4 Gy | Sensitizer Enhancement Ratio (SER) |

| 6-10B | Radiation Alone | 0.45 | - |

| Radiation + 1 mM SG | 0.38 | 1.18 | |

| Radiation + 3 mM SG | 0.32 | 1.41 | |

| Radiation + 5 mM SG | 0.25 | 1.80 | |

| HNE2 | Radiation Alone | 0.52 | - |

| Radiation + 1 mM SG | 0.46 | 1.13 | |

| Radiation + 3 mM SG | 0.39 | 1.33 | |

| Radiation + 5 mM SG | 0.31 | 1.68 |

SG: this compound

Table 2: In Vivo Radiosensitizing Effect in a Recurrent Esophageal Carcinoma Xenograft Model [3]

| Treatment Group | Relative Tumor Growth Delay Time (days) | P-value (vs. Radiation Alone) |

| No Treatment | 7.46 ± 0.58 | <0.001 |

| Radiation Alone | 28.34 ± 4.41 | - |

| Radiation + SG | 35.48 ± 4.56 | >0.05 (not significant in primary model) |

| Recurrent Model | ||

| Radiation Alone | 28.52 ± 3.41 | - |

| Radiation + SG | 85.72 ± 8.06 | <0.001 |

SG: this compound

Table 3: Clinical Efficacy in Patients with Nasopharyngeal Carcinoma [4]

| Patient Group | Number of Patients | Complete Response (CR) Rate | P-value |

| Control (Radiochemotherapy) | 47 | 44.7% | <0.05 |

| Treatment (Radiochemotherapy + SG) | 52 | 67.3% |

SG: this compound

Conclusion

This compound is a well-characterized radiosensitizing agent with a clear mechanism of action centered on the bioreductive activation in hypoxic tumor cells and the subsequent enhancement of radiation-induced DNA damage, partly through the downregulation of the ATM signaling pathway. The experimental protocols for its evaluation are robust and well-established. Quantitative data from in vitro, in vivo, and clinical studies consistently demonstrate its efficacy in enhancing the therapeutic effects of radiotherapy across various cancer types. This guide provides a foundational resource for researchers and clinicians working to advance cancer treatment through the strategic use of radiosensitizers. Further research into its synthesis and detailed spectroscopic analysis will continue to refine our understanding of this important molecule.

References

- 1. hmdb.ca [hmdb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. Enhanced radiosensitizing by this compound in a recurrent esophageal carcinoma tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Radiosensitization of this compound on Nasopharyngeal Carcinoma Cells via Enhancing DNA Damage and Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sodium Glycididazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium Glycididazole (CMNa) is a nitroimidazole derivative developed as a hypoxic cell radiosensitizer. This document provides a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, drawing from available preclinical and clinical data. The primary mechanism of action for its radiosensitizing effect involves the downregulation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, leading to enhanced DNA damage and apoptosis in tumor cells under hypoxic conditions. Preclinical studies in mice demonstrate that this compound preferentially distributes to tumors. While comprehensive tabulated pharmacokinetic parameters in humans remain limited in publicly available literature, this guide synthesizes the existing knowledge on its distribution, analytical quantification, and the experimental protocols utilized in its evaluation.

Pharmacokinetics

The study of pharmacokinetics, encompassing absorption, distribution, metabolism, and excretion (ADME), is crucial for understanding the therapeutic window and optimizing dosing regimens of a drug.

Preclinical Pharmacokinetics

Preclinical studies have been conducted in various animal models to characterize the pharmacokinetic profile of this compound.

Distribution:

In a study utilizing nude mice with human esophageal cancer (EC109), head and neck cancer (FaDu), and lung cancer (A549) xenografts, the concentration of this compound was found to be 1.6 to 2.8 times higher in the tumor tissue compared to adjacent muscle, particularly at high and medium doses. This preferential accumulation in tumors is a desirable characteristic for a radiosensitizer.[1] Following intravenous administration, the highest initial concentration was observed in the kidneys, followed by the intestine, liver, heart, lung, spleen, and brain. The concentration in most normal tissues decreased significantly within 15 minutes.[1]

Pharmacokinetic Parameters:

While a complete table of pharmacokinetic parameters is not consistently reported across studies, one study in mice bearing EC109 xenografts indicated that the blood concentration-time data after intravenous injection was best fitted to a linear open two-compartment model.[1]

Table 1: Preclinical Distribution of this compound in Mice

| Tissue | Relative Concentration | Time Point |

| Tumor vs. Muscle | 1.6 - 2.8 times higher in tumor | Not specified |

| Kidney | Highest initial concentration | Immediately after IV injection |

| Intestine | High initial concentration | Immediately after IV injection |

| Liver | High initial concentration | Immediately after IV injection |

| Heart | Moderate initial concentration | Immediately after IV injection |

| Lung | Moderate initial concentration | Immediately after IV injection |

| Spleen | Moderate initial concentration | Immediately after IV injection |

| Brain | Low initial concentration | Immediately after IV injection |

Data compiled from a study by Yu et al. (2018)[1]

Clinical Pharmacokinetics

Metabolism and Excretion

The metabolic pathways and excretion routes of this compound have not been extensively detailed in the reviewed literature. As a nitroimidazole derivative, it is anticipated to undergo metabolism, and its relatively rapid clearance from normal tissues suggests efficient elimination processes.[1] Further research is required to fully elucidate the metabolic fate and primary routes of excretion in both preclinical models and humans.

Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. This compound's primary pharmacodynamic effect is the sensitization of hypoxic tumor cells to radiation.

Mechanism of Action: Radiosensitization

This compound is selectively activated in the low-oxygen environment characteristic of solid tumors.[3] Its radiosensitizing effect is primarily attributed to the downregulation of the ATM signaling pathway.[4] The ATM protein is a crucial kinase that responds to DNA double-strand breaks induced by ionizing radiation, initiating cell cycle arrest and DNA repair.[5][6]

By inhibiting the ATM pathway, this compound leads to:

-

Increased DNA Damage: The drug enhances the DNA damage induced by radiation.[7][8]

-

Promotion of Apoptosis: It promotes programmed cell death in irradiated cancer cells.[7][8]

-

Cell Cycle Arrest: The combination of this compound and radiation can lead to G2/M phase cell cycle arrest.[4]

This multi-pronged attack on the cellular response to radiation ultimately enhances the cytotoxic effect of radiotherapy on hypoxic tumor cells.

Signaling Pathway

The ATM signaling pathway plays a central role in the cellular response to DNA damage. The proposed mechanism of this compound's interaction with this pathway is depicted below.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the study of this compound.

Preclinical Pharmacokinetic Study in Mice

Objective: To determine the concentration of this compound in blood and various tissues over time.

Methodology:

-

Animal Model: Nude mice bearing human cancer xenografts (e.g., EC109, A549, or FaDu).[1]

-

Drug Administration: Intravenous injection of this compound solution through the tail vein at various doses (e.g., 19.1, 57.3, and 171.9 mg/kg).[1]

-

Sample Collection:

-

Blood: Collected from the eye vein at multiple time points (e.g., 0.5, 1, 2, 3, 4, 5, 10, 15, 30, 60, 120, and 240 minutes) post-injection. Blood is immediately mixed with an anticoagulant (e.g., 3% v/v sodium heparin).[1]

-

Tissues: Tumors and various normal tissues (muscle, heart, liver, spleen, lungs, kidneys, brain, bile, and intestine) are excised at different time points after sacrifice (e.g., 2, 5, 10, 20, 30, 40, 50, 60, 70, 80, 90, 100, 110, and 120 minutes).[1]

-

-

Sample Preparation:

-

Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is used to determine the concentration of this compound and its metabolites.[1]

-

Column: C18 column (e.g., 4.6 × 250 mm; 5 µm particle size).[1]

-

Mobile Phase: A mixture of methanol (B129727) and ammonium (B1175870) oxalate (B1200264) solution (e.g., 0.02 mol/l; 40:60 v/v).[1]

-

Detection: UV detector at 320 nm.[1]

-

-

Data Analysis: Blood concentration-time data is fitted to a pharmacokinetic model (e.g., linear open two-compartment model) using appropriate software.[1]

In Vitro Radiosensitization Assay (Clonogenic Assay)

Objective: To assess the ability of this compound to enhance the killing of cancer cells by radiation.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., nasopharyngeal carcinoma cell lines 6-10B and HNE2) are seeded in six-well plates and incubated overnight.[4]

-

Drug Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 3, 5 mmol/L) or a vehicle control for 1 hour.[4]

-

Irradiation: Cells are then irradiated with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).[4]

-

Incubation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for 7 to 8 days to allow for colony formation.[4]

-

Colony Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.[4]

-

Data Analysis: The surviving fraction of cells is calculated for each treatment condition and dose of radiation.

References

- 1. Phase I Clinical Trials — Celine Halioua [celinehh.com]

- 2. researchgate.net [researchgate.net]

- 3. A new type of radiotherapeutic sensitizing drug: a clinical trials of this compound [inis.iaea.org]

- 4. (PDF) Preclinically Pharmacokinetics and Pharmacodynamics [research.amanote.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Radiosensitization of this compound on Nasopharyngeal Carcinoma Cells via Enhancing DNA Damage and Promoting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide: In Vitro Studies of Sodium Glycididazole on Cancer Cell Lines

Introduction

Sodium Glycididazole, also known as CMNA, is a nitroimidazole compound developed as a hypoxic cell radiosensitizer.[1][2] Due to its low redox potential, it is selectively activated in the low-oxygen environment characteristic of solid tumors.[2] This selective activation allows it to sensitize hypoxic tumor cells to the cytotoxic effects of ionizing radiation, a significant challenge in radiotherapy as hypoxic cells are notoriously radioresistant.[2][3] This technical guide provides a comprehensive overview of the in-vitro studies conducted on this compound, focusing on its effects on various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols used for its evaluation. The primary action of CMNA observed in vitro is not as a standalone cytotoxic agent but as a potent radiosensitizer that enhances the efficacy of radiation therapy.[1][4]

Mechanism of Action: Radiosensitization

The principal in-vitro effect of this compound is the enhancement of radiation-induced cell death, particularly under hypoxic conditions.[5] Studies on nasopharyngeal and laryngeal cancer cell lines show that CMNA alone has minimal impact on cell proliferation, apoptosis, or cell cycle distribution at clinically relevant concentrations.[1][4] However, when used as a pretreatment before irradiation, CMNA significantly amplifies the effects of radiation. The core mechanisms behind this sensitization include:

-

Enhanced DNA Damage: The combination of CMNA and radiation leads to a significant increase in DNA double-strand breaks (DSBs), the most lethal form of radiation-induced damage.[1][4] This is evidenced by higher levels of phosphorylated histone H2AX (γ-H2AX), a key marker for DSBs.[1]

-

Promotion of Apoptosis: By increasing the extent of DNA damage, the combination treatment pushes cells more effectively towards programmed cell death (apoptosis).[1][6] This is observed through the increased expression of apoptotic markers such as cleaved PARP and cleaved caspase-3.[1]

-

Inhibition of DNA Repair Pathways: In laryngeal cancer cells, CMNA has been shown to enhance radiosensitivity by downregulating the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, which is a critical component of the DNA damage response and repair mechanism.[6]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings from in-vitro studies of this compound on various cancer cell lines.

Table 1: Effects on Cell Viability and Survival

| Cell Line | Cancer Type | Treatment | Effect on Cell Survival | Sensitizer Enhancement Ratio (SER) | Citation |

|---|---|---|---|---|---|

| 6-10B, HNE2 | Nasopharyngeal Carcinoma | CMNA alone | No significant effect on proliferation | Not Applicable | [1] |

| 6-10B, HNE2 | Nasopharyngeal Carcinoma | CMNA + Irradiation | Significant growth inhibition | Not Reported | [1] |

| Hep-2, UT-SCC-19A | Laryngeal Cancer | CMNA + Irradiation | Significantly decreased cell survival | Not Reported | [6] |

| SCCVII | Murine Squamous Carcinoma | CMNA + Irradiation (Hypoxia) | Enhanced radiation-induced cell death | 1.29 | [5] |

| SCCVII | Murine Squamous Carcinoma | CMNA + Irradiation (Normoxia) | Enhanced radiation-induced cell death | 1.08 |[5] |

Table 2: Induction of Apoptosis and DNA Damage

| Cell Line | Cancer Type | Treatment | Apoptosis Markers (Cleaved PARP, Caspase-3) | DNA Damage Marker (γ-H2AX) | Citation |

|---|---|---|---|---|---|

| 6-10B, HNE2 | Nasopharyngeal Carcinoma | CMNA alone | Weak effect | Weak effect | [4] |

| 6-10B, HNE2 | Nasopharyngeal Carcinoma | CMNA + Irradiation | Significantly increased | Significantly increased | [1][4] |

| Hep-2, UT-SCC-19A | Laryngeal Cancer | CMNA + Irradiation | Enhanced cell apoptosis | Significantly increased DNA damage |[6] |

Table 3: Effects on Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment | Effect on Cell Cycle | Citation |

|---|---|---|---|---|

| 6-10B, HNE2 | Nasopharyngeal Carcinoma | CMNA alone | No significant effect | [1] |

| 6-10B, HNE2 | Nasopharyngeal Carcinoma | CMNA + Irradiation | No significant alteration compared to IR alone | [1][4] |

| Hep-2, UT-SCC-19A | Laryngeal Cancer | CMNA + Irradiation | Arrested cells at G2/M phase |[6] |

Table 4: Modulation of Key Signaling Proteins (Laryngeal Cancer Cells)

| Protein | Pathway | Effect of CMNA + Irradiation | Citation |

|---|---|---|---|

| ATM, p-ATM | DNA Damage Response | Downregulated | [6] |

| CHK2 | DNA Damage Response | Downregulated | [6] |

| P53 | DNA Damage Response | Downregulated | [6] |

| MDM2 | P53 Regulation | Upregulated | [6] |

| Cdk2 | Cell Cycle | Upregulated |[6] |

Mandatory Visualizations

The following diagrams illustrate the experimental processes and molecular pathways involved in the in-vitro evaluation of this compound.

Caption: General experimental workflow for in-vitro radiosensitization studies.

Caption: Proposed mechanism of CMNA-mediated radiosensitization.

Caption: Downregulation of the ATM signaling pathway by CMNA.

Detailed Experimental Protocols

The following are generalized protocols for key experiments based on the methodologies described in the cited literature.[1][4][6][7]

Cell Culture and Treatments

-

Cell Lines: Human nasopharyngeal carcinoma (6-10B, HNE2) or laryngeal cancer (Hep-2, UT-SCC-19A) cells are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

CMNA Treatment: this compound is dissolved in a suitable solvent (e.g., PBS) to create a stock solution. Cells are pre-treated with a specific concentration of CMNA (e.g., 1 mmol/L) for a set time (e.g., 1-2 hours) before irradiation.

-

Irradiation: Cells are irradiated at room temperature using a linear accelerator delivering X-rays at a specific dose rate. Doses typically range from 2 to 8 Gy. Control groups include untreated cells, cells treated with CMNA alone, and cells receiving only irradiation.

MTT Assay for Cell Proliferation

-

Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with CMNA and/or radiation as described above.

-

Incubation: Incubate the plates for 24-72 hours post-treatment.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Clonogenic Survival Assay

-

Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.

-

Treatment: After cell attachment, treat the cells with CMNA and/or various doses of radiation.

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol (B129727) and stain with 0.1% crystal violet.

-

Counting: Count colonies containing at least 50 cells. The plating efficiency (PE) and surviving fraction (SF) are calculated to generate cell survival curves.

Flow Cytometry for Apoptosis Analysis

-

Harvesting: After treatment (e.g., 48 hours), harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in early apoptosis (Annexin V+/PI−) and late apoptosis (Annexin V+/PI+) is quantified.

Flow Cytometry for Cell Cycle Analysis

-

Harvesting: Harvest cells at a specific time point post-treatment (e.g., 24 hours).

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a PI staining solution containing RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using analysis software.

Western Blotting

-

Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C. Primary antibodies may include those against γ-H2AX, cleaved PARP, cleaved caspase-3, ATM, p-ATM, p53, etc. An antibody against β-actin or GAPDH is used as a loading control.

-

Detection: Incubate the membrane with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. The Radiosensitization of this compound on Nasopharyngeal Carcinoma Cells via Enhancing DNA Damage and Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qeios.com [qeios.com]

- 3. afpremed.org [afpremed.org]

- 4. The Radiosensitization of this compound on Nasopharyngeal Carcinoma Cells via Enhancing DNA Damage and Promoting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical study on hypoxic radiosensitizing effects of glycididazole in comparison with those of doranidazole in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound enhances the radiosensitivity of laryngeal cancer cells through downregulation of ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Preclinical Animal Models for Sodium Glycididazole Research: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preclinical animal models utilized in the research and development of Sodium Glycididazole (CMNa), a hypoxic radiosensitizer. The document details experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways and workflows to support further investigation and application of this compound in oncology.

Introduction to this compound (CMNa)

This compound is a nitroimidazole derivative developed as a hypoxic cell radiosensitizer.[1] It has been investigated for its potential to enhance the efficacy of radiotherapy in various cancers.[2][3] Preclinical studies in animal models are crucial for understanding its mechanism of action, pharmacokinetic profile, and therapeutic potential before clinical application. This guide focuses on the established in vivo models and methodologies that form the basis of our current understanding of CMNa.

Preclinical Animal Models and Tumor Xenografts

The primary animal models used in this compound research are immunodeficient mice, particularly nude mice (nu/nu), which are capable of accepting human tumor xenografts.[2][3] This allows for the in vivo study of CMNa's effect on human cancers.

Commonly Used Animal and Cell Lines:

| Animal Model | Strain | Human Cancer Cell Line | Tumor Type |

| Mouse | Nude (nu/nu) | EC109 | Esophageal Cancer |

| Mouse | Nude (nu/nu) | FaDu | Head and Neck Cancer |

| Mouse | Nude (nu/nu) | A549 | Lung Cancer |

| Mouse | C3H/HeN | SCCVII | Squamous Carcinoma |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of preclinical findings. The following sections outline the key experimental protocols employed in CMNa research.

Animal Handling and Tumor Xenograft Establishment

-

Animal Model: Female nude mice (nu/nu), 4-6 weeks old, weighing 18-22 g, are typically used.[2][3]

-

Housing Conditions: Animals are housed in a pathogen-free environment with controlled temperature (26–28°C), a 10h light/14h dark cycle, and access to sterilized food and water.[2][3]

-

Tumor Cell Implantation:

-

Human cancer cells (e.g., EC109, FaDu, A549) are cultured and harvested.

-

A suspension of 5x10^6 cells is injected subcutaneously into the right hind leg of each mouse.[2][3]

-

Tumors are allowed to grow to a specified volume, typically ~150 mm³ for tumor growth delay studies or ~500 mm³ for pharmacokinetic studies.[2][3]

-

-

Tumor Volume Measurement: Tumor volume is calculated using the formula V = (π/6) × a × b × c, where a, b, and c are the three orthogonal dimensions measured with a digital caliper.[2][3]

Drug Preparation and Administration

-

Preparation: this compound is dissolved in a suitable vehicle for injection.

-

Administration Route: Intravenous (i.v.) injection through the tail vein is a common route of administration.[3][4]

-

Dosage: Dosages in preclinical studies have ranged from 19.1 mg/kg to 200 mg/kg.[1][4]

Irradiation Procedure

-

Timing: CMNa is typically administered 20 minutes before X-irradiation.[1]

-

Irradiation:

Efficacy Evaluation

-

Tumor Growth Delay: Tumor volumes are measured regularly (e.g., three times per week) to monitor growth. The time for the tumor to reach a certain multiple of its initial volume (e.g., doubling time) is calculated.[1]

-

Clonogenic Survival Assay (In Vitro): This assay assesses the ability of cancer cells to retain their reproductive integrity after treatment with CMNa and/or radiation.[1]

Pharmacokinetic Analysis

-

Sample Collection: Blood samples are collected from the eye vein at various time points (e.g., 0.5 to 240 minutes) after CMNa injection.[3] Tumor and adjacent muscle tissues are also collected.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) is used to determine the concentrations of CMNa and its metabolites in plasma and tissue samples.[1][4]

Mechanistic Studies

-

Immunohistochemistry: Tumor tissues are stained for Hypoxia-Inducible Factor 1-alpha (HIF-1α) to assess tumor hypoxia.[4]

-

ELISA: Plasma levels of osteopontin (B1167477) (OPN), a hypoxia-associated protein, can be measured using ELISA.[4]

-

Western Blot: To assess the impact on DNA damage and apoptosis, protein levels of γ-H2AX (a marker of DNA double-strand breaks), cleaved PARP, and cleaved caspase-3 are measured.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Radiosensitizing Efficacy of this compound

| Tumor Xenograft | CMNa Dose (mg/kg) | Radiation Schedule | Outcome | Reference |

| EC109 (Esophageal) | High Dose | 30 Gy in 6 fractions | Significant sensitization | [4] |

| FaDu (Head and Neck) | High Dose | 30 Gy in 6 fractions | Significant sensitization | [4] |

| A549 (Lung) | High Dose | 30 Gy in 6 fractions | No significant sensitization | [4] |

| SCCVII (Squamous) | 200 | 30 Gy single fraction | Weak radiosensitizing effect | [1] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Animal Model/Tumor | Condition | Reference |

| Tumor/Muscle Drug Concentration Ratio | 1.6 - 2.8 | Nude mice with xenografts | High and medium doses | [4] |

Table 3: In Vitro Radiosensitization Data for SCCVII Cells

| Condition | D10 (Gy) | Sensitizer Enhancement Ratio | Reference |

| Normoxia | 6.55 | - | [1] |

| Normoxia + Glycididazole | 6.08 | 1.08 | [1] |

| Hypoxia | 9.18 | - | [1] |

| Hypoxia + Glycididazole | 7.09 | 1.29 | [1] |

Visualizations: Pathways and Workflows

Signaling Pathway of CMNa-mediated Radiosensitization

References

- 1. Preclinical study on hypoxic radiosensitizing effects of glycididazole in comparison with those of doranidazole in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlation of hypoxia status with radiosensitizing effects of this compound: A preclinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Correlation of hypoxia status with radiosensitizing effects of this compound: A preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Radiosensitization of this compound on Nasopharyngeal Carcinoma Cells via Enhancing DNA Damage and Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Glycididazole: A Technical Guide to its Impact on DNA Damage and Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium glycididazole (CMNa) is a nitroimidazole compound that has demonstrated significant potential as a radiosensitizer in the treatment of various solid tumors, particularly in hypoxic environments. Clinical and preclinical studies have shown that CMNa enhances the efficacy of radiotherapy without a commensurate increase in toxicity to normal tissues. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the radiosensitizing effects of this compound, with a specific focus on its role in exacerbating DNA damage and modulating critical DNA repair pathways. This document summarizes key quantitative data, details experimental methodologies for relevant assays, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Amplification of Radiation-Induced DNA Damage and Apoptosis

The primary radiosensitizing effect of this compound stems from its ability to potentiate the DNA-damaging effects of ionizing radiation, particularly in the oxygen-deficient microenvironment characteristic of solid tumors. When combined with radiation, this compound leads to a significant increase in DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. This is evidenced by the increased formation of γ-H2AX foci, a key marker of DSBs.[1]

Furthermore, the combination of this compound and radiation promotes apoptotic cell death. This is demonstrated by the elevated expression of key apoptosis markers, including cleaved poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in combination with ionizing radiation.

Table 1: Enhancement of DNA Damage (γ-H2AX Foci Formation)

| Cell Line | Treatment | Mean % of Cells with ≥ 5 γ-H2AX foci (±SEM) | Reference |

| 6-10B (Nasopharyngeal Carcinoma) | Control | 5.2 ± 1.1 | [1] |

| CMNa (3mmol/L) | 8.3 ± 1.5 | [1] | |

| Radiation (4Gy) | 35.6 ± 3.2 | [1] | |

| CMNa (3mmol/L) + Radiation (4Gy) | 68.7 ± 4.5 | [1] | |

| HNE2 (Nasopharyngeal Carcinoma) | Control | 4.8 ± 0.9 | [1] |

| CMNa (3mmol/L) | 7.1 ± 1.3 | [1] | |

| Radiation (4Gy) | 32.4 ± 2.8 | [1] | |

| CMNa (3mmol/L) + Radiation (4Gy) | 62.5 ± 4.1 | [1] | |

| *p < 0.01 compared to radiation alone |

Table 2: Induction of Apoptosis (Western Blot Analysis)

| Cell Line | Treatment | Relative Expression of Cleaved PARP | Relative Expression of Cleaved Caspase-3 | Reference |

| 6-10B | Control | Baseline | Baseline | [1] |

| CMNa (3mmol/L) | No significant change | No significant change | [1] | |

| Radiation (4Gy) | Increased | Increased | [1] | |

| CMNa (3mmol/L) + Radiation (4Gy) | Further Increased | Further Increased | [1] | |

| HNE2 | Control | Baseline | Baseline | [1] |

| CMNa (3mmol/L) | No significant change | No significant change | [1] | |

| Radiation (4Gy) | Increased | Increased | [1] | |

| CMNa (3mmol/L) + Radiation (4Gy) | Further Increased | Further Increased | [1] | |

| Note: The referenced study provides representative Western blot images showing increased band intensity for the combination treatment, which is summarized here qualitatively. |

Table 3: Inhibition of Clonogenic Survival

| Cell Line | Treatment | Surviving Fraction (at 4Gy) | Sensitizer Enhancement Ratio (SER) | Reference |

| 6-10B | Radiation Alone | ~0.45 | - | [1] |

| Radiation + CMNa (1mmol/L) | ~0.35 | 1.29 | [1] | |

| Radiation + CMNa (3mmol/L) | ~0.25 | 1.80 | [1] | |

| Radiation + CMNa (5mmol/L) | ~0.18 | 2.50 | [1] | |

| HNE2 | Radiation Alone | ~0.50 | - | [1] |

| Radiation + CMNa (1mmol/L) | ~0.40 | 1.25 | [1] | |

| Radiation + CMNa (3mmol/L) | ~0.30 | 1.67 | [1] | |

| Radiation + CMNa (5mmol/L) | ~0.22 | 2.27 | [1] | |

| Note: Surviving fractions are estimated from the survival curves presented in the referenced paper. |

Modulation of DNA Damage Repair Pathways

Downregulation of the ATM Signaling Pathway

A key mechanism by which this compound enhances radiosensitivity is through the downregulation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway. ATM is a master regulator of the DNA damage response, and its inhibition impairs the cell's ability to repair DSBs. Studies have shown that the combination of this compound and irradiation leads to a decrease in the expression of ATM and its phosphorylated, active form (p-ATM).[1]

This downregulation has a cascading effect on downstream targets:

-

CHK2: The expression of the checkpoint kinase 2 (CHK2), a key downstream effector of ATM, is also reduced.

-

p53: Consequently, the expression of the tumor suppressor p53 is decreased.

-

MDM2 and Cdk2: Conversely, the expression of MDM2, a negative regulator of p53, and Cdk2, a cyclin-dependent kinase involved in cell cycle progression, is upregulated.

This disruption of the ATM-CHK2-p53 signaling axis compromises the G2/M DNA damage checkpoint, allowing cells with damaged DNA to proceed through mitosis, ultimately leading to mitotic catastrophe and cell death.

Table 4: Qualitative Changes in ATM Pathway Protein Expression

| Protein | Change in Expression with CMNa + Radiation | Functional Consequence | Reference |

| ATM | Decreased | Impaired DNA damage sensing | [1] |

| p-ATM | Decreased | Reduced downstream signaling | [1] |

| CHK2 | Decreased | Weakened cell cycle checkpoint | [1] |

| p53 | Decreased | Reduced apoptosis and cell cycle arrest signaling | [1] |

| MDM2 | Increased | Further inhibition of p53 | [1] |

| Cdk2 | Increased | Promotion of cell cycle progression | [1] |

| Note: The referenced study provides representative Western blot images supporting these qualitative changes. |

Potential Impact on Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

While direct evidence for the effect of this compound on the core machinery of Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) is still emerging, its impact on the ATM pathway strongly suggests an impairment of these critical DNA repair mechanisms. ATM is a crucial upstream activator of both HR and NHEJ. By downregulating ATM, this compound likely hinders the efficient recruitment and activation of key proteins in these pathways, such as RAD51 and BRCA1 in HR, and the DNA-PK complex in NHEJ. Further research is warranted to elucidate the precise effects of this compound on these pathways.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of reproductive cell death.

-

Cell Seeding: Plate cells in 6-well dishes at a density that will result in 50-150 colonies per well after treatment. The number of cells seeded will vary depending on the cell line and the radiation dose.

-

Treatment: Allow cells to attach overnight. Treat with varying concentrations of this compound (e.g., 1, 3, 5 mmol/L) for 1 hour.

-

Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a 6-MV X-ray source.

-

Incubation: After 24 hours, replace the treatment medium with fresh culture medium. Incubate the cells for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain survival level in the absence of the drug by the dose required for the same survival level in the presence of the drug.

Western Blot Analysis for Apoptosis and DNA Damage Markers

This technique is used to detect and quantify specific proteins involved in apoptosis and the DNA damage response.

-

Cell Lysis: Treat cells with this compound and/or radiation as described above. At the desired time point (e.g., 48 hours post-irradiation for apoptosis markers), harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Examples of antibodies include:

-

Rabbit anti-cleaved PARP (e.g., Cell Signaling Technology, #5625, 1:1000 dilution)

-

Rabbit anti-cleaved caspase-3 (e.g., Cell Signaling Technology, #9664, 1:1000 dilution)

-

Rabbit anti-phospho-Histone H2A.X (Ser139) (γ-H2AX) (e.g., Cell Signaling Technology, #9718, 1:1000 dilution)

-

Rabbit anti-ATM (e.g., Cell Signaling Technology, #2873, 1:1000 dilution)

-

Rabbit anti-phospho-ATM (Ser1981) (e.g., Cell Signaling Technology, #13050, 1:1000 dilution)

-

Rabbit anti-CHK2 (e.g., Cell Signaling Technology, #2662, 1:1000 dilution)

-

Mouse anti-p53 (e.g., Santa Cruz Biotechnology, sc-126, 1:1000 dilution)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for γ-H2AX Foci

This method is used to visualize and quantify DNA double-strand breaks within individual cells.

-

Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound and/or radiation.

-

Fixation and Permeabilization: At a specified time post-treatment (e.g., 4 hours), fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2A.X (Ser139) antibody, Millipore, #05-636, 1:500 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus. A cell is typically considered positive if it has a defined number of foci (e.g., ≥ 5).

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Preparation: Treat cells with this compound and/or radiation. At the desired time point (e.g., 24 hours post-irradiation), harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. The gating strategy should first exclude debris and doublets based on forward and side scatter properties, followed by analysis of the PI histogram for the single-cell population.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound Radiosensitization.

Caption: Clonogenic Survival Assay Workflow.

References

The Synergistic Apoptotic Effect of Sodium Glycididazole and Radiation in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Glycididazole (CMNa), a nitroimidazole compound, has demonstrated significant potential as a radiosensitizing agent in cancer therapy. This technical guide provides an in-depth analysis of the mechanisms by which CMNa, in combination with ionizing radiation, induces apoptosis in cancer cells. It consolidates findings from preclinical and clinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. The evidence strongly suggests that CMNa enhances radiation-induced apoptosis by increasing DNA damage and modulating critical signaling cascades, offering a promising strategy to overcome radioresistance in various malignancies.

Introduction

Radiotherapy is a cornerstone of cancer treatment, but its efficacy is often limited by the intrinsic or acquired radioresistance of tumor cells. One of the key mechanisms of radiation-induced cell death is apoptosis, a form of programmed cell death. Hypoxic tumor microenvironments are a major contributor to radioresistance. Hypoxic radiosensitizers, such as this compound (CMNa), are compounds designed to increase the cytotoxic effects of radiation, particularly in these oxygen-deficient regions.[1][2][3] Clinical studies have shown that CMNa can improve the curative effects of radiotherapy in various cancers, including nasopharyngeal carcinoma, non-small-cell lung cancer, and esophageal carcinoma, without significantly increasing adverse reactions.[4][5] This guide focuses on the molecular mechanisms underpinning the synergistic apoptotic effects of CMNa and radiation.

Quantitative Data on Apoptosis Induction

The combination of this compound and radiation leads to a significant increase in apoptosis in cancer cells compared to either treatment alone. This section summarizes the quantitative findings from key studies.

Table 1: In Vitro Apoptosis and DNA Damage Enhancement by CMNa and Radiation

| Cell Line | Cancer Type | Treatment | Apoptosis Rate (%) | DNA Damage (γ-H2AX foci/cell) | Reference |

| 6-10B | Nasopharyngeal Carcinoma | Control | - | - | [4] |

| CMNa (3mM) | - | - | [4] | ||

| Radiation (4 Gy) | - | ~25 | [4] | ||

| CMNa (3mM) + Radiation (4 Gy) | Significantly Increased | >40 | [4] | ||

| HNE2 | Nasopharyngeal Carcinoma | Control | - | - | [4] |

| CMNa (3mM) | - | - | [4] | ||

| Radiation (4 Gy) | - | ~20 | [4] | ||

| CMNa (3mM) + Radiation (4 Gy) | Significantly Increased | >35 | [4] | ||

| Hep-2 | Laryngeal Cancer | Control | - | - | [6] |

| CMNa + Radiation | Significantly Increased | Significantly Increased | [6] | ||

| UT-SCC-19A | Laryngeal Cancer | Control | - | - | [6] |

| CMNa + Radiation | Significantly Increased | Significantly Increased | [6] |

*Qualitative description of a significant increase in apoptosis markers (cleaved PARP and caspase-3) was provided in the study.[4] **The study reported a significant increase in apoptosis and DNA damage without specifying exact percentages or foci counts in the abstract.[6]

Table 2: Clinical Response in Nasopharyngeal Carcinoma Patients

| Treatment Group | Number of Patients (n) | Complete Response (CR) Rate | Reference |

| Radiochemotherapy | 47 | 82.9% (CR+PR) | [4] |

| Radiochemotherapy + CMNa | 52 | 96.2% (CR+PR) | [4] |

PR: Partial Response

Signaling Pathways in CMNa-Mediated Radiosensitization

The synergistic effect of this compound and radiation on apoptosis is mediated through the modulation of specific signaling pathways. The primary mechanisms involve enhanced DNA damage and downregulation of the ATM signaling pathway.

Enhancement of DNA Damage and Apoptosis Induction

Ionizing radiation induces DNA double-strand breaks (DSBs), a lethal form of DNA damage that triggers apoptosis.[4] CMNa enhances this effect, leading to a greater accumulation of DSBs. This is evidenced by the increased formation of γ-H2AX foci, a marker for DSBs, in cells treated with the combination therapy.[4] The excessive DNA damage activates the intrinsic apoptotic pathway, characterized by the cleavage and activation of caspase-3 and PARP (Poly (ADP-ribose) polymerase).[4]

Downregulation of the ATM Signaling Pathway

The Ataxia-Telangiectasia Mutated (ATM) protein is a master regulator of the DNA damage response. Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest and DNA repair. Studies have shown that the combination of CMNa and radiation downregulates the expression of key proteins in the ATM pathway, including ATM, p-ATM, CHK2, and p53.[6] This inhibition of the DNA repair mechanism likely contributes to the accumulation of lethal DNA damage and subsequent apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the synergistic effects of this compound and radiation.

Cell Culture and Treatment

-

Cell Lines: Nasopharyngeal carcinoma (6-10B, HNE2) and laryngeal cancer (Hep-2, UT-SCC-19A) cell lines are commonly used.[4][6]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

CMNa Treatment: this compound is dissolved in cell culture medium to the desired concentration (e.g., 3 mmol/L). Cells are pre-treated with CMNa for a specific duration (e.g., 1 hour) before irradiation.[4]

-

Irradiation: Cells are irradiated with a single dose of X-rays (e.g., 4 Gy) using a linear accelerator.[4]

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of apoptosis-related proteins.

-

Protein Extraction: 48 hours post-irradiation, cells are harvested and lysed. The total protein concentration is quantified using a BCA Protein Assay Kit.[4]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.[4]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.

Immunofluorescence for DNA Damage (γ-H2AX Foci)

This method is used to visualize and quantify DNA double-strand breaks.

-

Cell Seeding and Treatment: Cells are seeded on coverslips and treated with CMNa and/or radiation as described above.

-

Fixation and Permeabilization: At a specified time post-irradiation (e.g., 24 hours), cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining: Cells are blocked and then incubated with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Analysis: The coverslips are mounted with a DAPI-containing medium to stain the nuclei. Images are captured using a fluorescence microscope, and the number of γ-H2AX foci per cell is counted.[4]

Conclusion and Future Directions

The combination of this compound and radiation represents a promising strategy to enhance the therapeutic efficacy of radiotherapy. The synergistic induction of apoptosis is primarily driven by increased DNA damage and the inhibition of DNA repair pathways, such as the ATM signaling cascade. The data presented in this guide provide a strong rationale for the continued investigation and clinical application of CMNa as a radiosensitizer.

Future research should focus on elucidating the complete molecular network modulated by CMNa and radiation. Investigating the role of other cell death pathways, such as necrosis and autophagy, and exploring the impact of this combination therapy on the tumor microenvironment and anti-tumor immunity will be crucial. Further clinical trials are warranted to optimize dosing schedules and to evaluate the efficacy of CMNa in a broader range of cancer types.

References

- 1. Enhanced radiosensitizing by this compound in a recurrent esophageal carcinoma tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlation of hypoxia status with radiosensitizing effects of this compound: A preclinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Mechanisms of Radiation-Induced Cancer Cell Death: A Primer [frontiersin.org]

- 4. The Radiosensitization of this compound on Nasopharyngeal Carcinoma Cells via Enhancing DNA Damage and Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radiation-enhancing effect of this compound in patients suffering from non-small cell lung cancer with multiple brain metastases: A randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound enhances the radiosensitivity of laryngeal cancer cells through downregulation of ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Novel Radiosensitizer: A Technical Deep Dive into the Discovery and Development of Sodium Glycididazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Glycididazole (CMNa) has emerged as a significant adjunct in radiotherapy for various solid tumors, particularly in regions with a high incidence of esophageal, lung, and head and neck cancers. Synthesized in 1984, this second-generation nitroimidazole radiosensitizer has undergone extensive preclinical and clinical evaluation, demonstrating a favorable therapeutic window by enhancing radiation-induced tumor cell death in hypoxic environments with minimal toxicity to normal tissues. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its core signaling pathways.

Introduction: The Challenge of Tumor Hypoxia in Radiotherapy

The efficacy of radiotherapy, a cornerstone of cancer treatment, is significantly hampered by the presence of hypoxic regions within solid tumors. These oxygen-deficient areas are notoriously resistant to radiation-induced damage, which primarily relies on the generation of reactive oxygen species (ROS) to induce cytotoxic DNA lesions. The development of radiosensitizers, compounds that can selectively increase the sensitivity of hypoxic tumor cells to radiation, has been a long-standing goal in oncology. Nitroimidazoles, characterized by their electron-affinic nature, have been a particularly promising class of radiosensitizers. Under hypoxic conditions, these compounds are reduced to reactive intermediates that can mimic the effects of oxygen, "fixing" radiation-induced DNA damage and leading to enhanced cell killing.

This compound represents a significant advancement in this field. Structurally a dimer of metronidazole, it was designed to offer improved efficacy and a better safety profile compared to its predecessors.[1] This guide will chronicle its journey from laboratory synthesis to clinical application.

Discovery and Synthesis

This compound was first synthesized in 1984 by the Second Military Medical University in China.[1][2] While the precise, step-by-step synthesis protocol from proprietary sources remains confidential, the general approach involves the derivatization of 2-methyl-5-nitroimidazole, the core structure of metronidazole. The synthesis of related 1-alkyl-4-nitro-1H-imidazoles often involves the N-alkylation of the imidazole (B134444) ring under basic conditions using various alkylating agents.[3][4][5] For this compound, this process would be adapted to create the dimeric structure.

The synthesis of 1-(glycidyl)-2-methyl-4-nitroimidazole, a related compound, provides insight into a potential synthetic route. This typically involves the reaction of 2-methyl-4-nitroimidazole with an epoxide-containing reagent, such as epichlorohydrin, in the presence of a base. The resulting glycidyl-substituted nitroimidazole can then undergo further reactions to form the final this compound structure.

Preclinical Development: Elucidating the Mechanism of Action and Efficacy

In Vitro Radiosensitizing Effects

Preclinical studies have consistently demonstrated the ability of this compound to enhance the radiosensitivity of various cancer cell lines, particularly under hypoxic conditions.

Table 1: In Vitro Radiosensitizing Efficacy of this compound

| Cell Line | Condition | Sensitizer (B1316253) Enhancement Ratio (SER) | Reference |

| SCCVII (murine squamous cell carcinoma) | Normoxic | 1.08 | [1] |

| SCCVII (murine squamous cell carcinoma) | Hypoxic | 1.29 | [1] |

The sensitizer enhancement ratio (SER) is a key metric used to quantify the effectiveness of a radiosensitizer. It is calculated as the ratio of the radiation dose required to achieve a certain level of cell killing without the sensitizer to the dose required for the same effect with the sensitizer. An SER greater than 1 indicates a sensitizing effect.

Mechanism of Action: Targeting the DNA Damage Response

This compound exerts its radiosensitizing effects through a multi-pronged attack on the cellular response to radiation-induced DNA damage.

-

Downregulation of the ATM Signaling Pathway: A key mechanism involves the downregulation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway.[6] ATM is a master regulator of the DNA damage response, orchestrating cell cycle arrest and DNA repair. By inhibiting this pathway, this compound prevents cancer cells from effectively repairing radiation-induced DNA double-strand breaks, leading to mitotic catastrophe and cell death.

-

Enhancement of DNA Damage and Apoptosis: In combination with radiation, this compound significantly increases the levels of DNA damage, as evidenced by the formation of γ-H2AX foci, a marker of double-strand breaks. This overwhelming DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death.

In Vivo Efficacy

Animal xenograft models have been instrumental in confirming the in vivo efficacy of this compound. Studies have shown that the combination of this compound and radiation leads to significant tumor growth delay compared to radiation alone.

Table 2: In Vivo Tumor Growth Delay with this compound

| Tumor Model | Treatment Group | Tumor Growth Delay (days) | Reference |

| Recurrent Esophageal Carcinoma Xenograft | Radiation Alone | 28.34 ± 4.41 | [7] |

| Recurrent Esophageal Carcinoma Xenograft | CMNa + Radiation | 35.48 ± 4.56 | [7] |

Clinical Development: From Phase I to Clinical Practice

This compound has progressed through Phase I, II, and III clinical trials, primarily in China, for the treatment of head and neck, lung, and esophageal cancers.[8]

Phase I Trials: Safety and Pharmacokinetics

A separate Phase I pharmacokinetic study in Chinese patients provided initial data on the drug's behavior in humans.[9] Although specific values for Cmax, AUC, and T1/2 from this study are not widely published, animal studies indicate that this compound is rapidly metabolized to metronidazole.

Phase II Trials: Efficacy in Combination with Radiotherapy

A pivotal Phase II, double-blind, randomized, placebo-controlled trial evaluated the efficacy and safety of this compound combined with conventional radiotherapy in patients with head and neck, lung, and esophageal cancers.[8]

Table 3: Summary of Phase II Clinical Trial Results

| Parameter | CMNa + Radiotherapy Group | Placebo + Radiotherapy Group | p-value | Reference |

| Number of Patients | 104 | 101 | - | [8] |

| Therapeutic Efficiency (CR+PR) | 92.7% (101/109 evaluable) | 80.6% (79/98 evaluable) | 0.01 | [8] |

| Median Age (years) | 52.3 ± 12.5 | 54.1 ± 12.3 | - | [8] |

| CMNa Dosing Regimen | 800 mg/m² per injection, 3 times/week | Placebo | - | [8] |

| Radiation Dose | 2 Gy per fraction, 6-7 weeks | 2 Gy per fraction, 6-7 weeks | - | [8] |

The results demonstrated a statistically significant improvement in the therapeutic efficiency for the this compound group without a notable increase in radiation-related toxicities.[8]

Phase III and IV Trials: Confirmation of Efficacy and Long-Term Safety

Information from a planned Phase IV clinical trial for thoracic esophageal squamous carcinoma indicates a dosing regimen of 700mg/m² administered intravenously 30 minutes before radiotherapy.[1] This suggests a long-term commitment to evaluating the efficacy and safety of this compound in a real-world setting. While detailed results from completed Phase III trials are not widely available in English-language publications, the drug's clinical use in China implies successful outcomes in these pivotal studies.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

Clonogenic Assay

This assay is the gold standard for assessing the reproductive integrity of cells after exposure to cytotoxic agents.

-

Cell Seeding: Cancer cells are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before being irradiated with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: Following treatment, the medium is replaced, and the plates are incubated for 7-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Analysis: The surviving fraction is calculated for each treatment group, and dose-response curves are generated to determine the SER.

Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Cells are treated with this compound and/or radiation and harvested at specific time points.

-

Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Fixed cells are treated with RNase to remove RNA and then stained with a solution containing the DNA-intercalating dye, propidium iodide.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

-

Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay

Annexin V and propidium iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.

-

Cell Preparation: Cells are treated as required for the experiment.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: The fluorescence of the stained cells is analyzed by flow cytometry.

-

Analysis: Cells are categorized into four populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

HPLC is used to quantify the concentration of this compound and its metabolites (e.g., metronidazole) in biological samples such as plasma.

-

Sample Preparation: Plasma samples are typically deproteinized using a solvent like acetonitrile (B52724). An internal standard is added for quantification.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase (e.g., a mixture of acetonitrile and a buffer) is used to separate the parent drug from its metabolites.

-

Detection: A UV detector is commonly used to detect the compounds as they elute from the column.

-

Quantification: The concentration of the drug and its metabolites is determined by comparing the peak areas to a standard curve.

Development and Regulatory Timeline

-

1984: this compound is first synthesized.[8]

-

Early 2000s: Preclinical in vitro and in vivo studies establish its radiosensitizing properties and mechanism of action.

-

2004: A Phase I clinical trial and a Phase I pharmacokinetic study are conducted in China.[9]

-

Post-2004: Phase II and III clinical trials are conducted, leading to its approval for clinical use in China.

-

2008: A Phase IV clinical trial for esophageal squamous carcinoma is registered.[1]

-

Present: this compound is used clinically in China as a radiosensitizer for various solid tumors.

Conclusion and Future Directions

This compound has established itself as a valuable radiosensitizing agent in the clinical management of several solid tumors. Its ability to selectively enhance radiation efficacy in hypoxic tumor cells while maintaining a favorable safety profile underscores its clinical utility. The elucidation of its mechanism of action, primarily through the downregulation of the ATM signaling pathway, provides a strong rationale for its use and opens avenues for further research.

Future investigations could focus on several key areas:

-

Combination Therapies: Exploring the synergistic effects of this compound with other treatment modalities, such as targeted therapies and immunotherapies.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from this compound treatment.

-

Global Clinical Trials: Conducting large-scale, multicenter clinical trials in diverse patient populations to validate its efficacy and safety on a global scale.

-

Next-Generation Analogs: Designing and synthesizing novel derivatives of this compound with potentially improved pharmacokinetic properties and enhanced radiosensitizing efficacy.

The story of this compound is a testament to the persistent efforts in overcoming the challenge of tumor hypoxia in radiotherapy. As our understanding of tumor biology and the DNA damage response continues to evolve, so too will the strategies for developing more effective and less toxic cancer therapies. This compound serves as a significant milestone in this ongoing endeavor.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. jocpr.com [jocpr.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Principles of Pharmacokinetics - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Enhanced radiosensitizing by this compound in a recurrent esophageal carcinoma tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new type of radiotherapeutic sensitizing drug: a clinical trials of this compound [inis.iaea.org]

- 9. oncotarget.com [oncotarget.com]

Sodium Glycididazole (CMNa): A Technical Guide to its Impact on the Tumor Microenvironment and Hypoxia